4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol
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Overview
Description
4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a complex organic compound that features a pyrimidine ring substituted with a phenyl group, a trifluoromethyl group, and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The chloro group is then added through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly for its antitumor properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances its binding affinity and selectivity for these targets. Molecular docking studies have shown that this compound can fit well into the active sites of various proteins, making it a promising candidate for further development .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol
- 2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenol
- 3-Chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
4-Chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it more effective in various applications compared to similar compounds.
Properties
Molecular Formula |
C17H10ClF3N2O |
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Molecular Weight |
350.7 g/mol |
IUPAC Name |
4-chloro-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C17H10ClF3N2O/c18-11-6-7-14(24)12(8-11)13-9-15(17(19,20)21)23-16(22-13)10-4-2-1-3-5-10/h1-9,24H |
InChI Key |
BYIHNNHUQFLHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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